molecular formula C9H12N2O2 B15071083 5-(Oxolan-3-yloxy)pyridin-3-amine

5-(Oxolan-3-yloxy)pyridin-3-amine

Cat. No.: B15071083
M. Wt: 180.20 g/mol
InChI Key: SDAZUJVMIZJCME-UHFFFAOYSA-N
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Description

5-(Oxolan-3-yloxy)pyridin-3-amine is a heterocyclic compound with a molecular formula of C9H12N2O2 It features a pyridine ring substituted with an oxolane group at the 3-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxolan-3-yloxy)pyridin-3-amine typically involves the reaction of 3-hydroxypyridine with oxirane (ethylene oxide) under basic conditions to form the oxolane ring. The resulting intermediate is then subjected to amination to introduce the amine group at the 5-position. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

5-(Oxolan-3-yloxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Oxolan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amine group facilitate binding to these targets, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-(Oxetan-3-yloxy)pyridin-3-amine: Similar structure but with an oxetane ring instead of an oxolane ring.

    5-(Tetrahydro-3-furanyloxy)pyridin-3-amine: Features a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

5-(Oxolan-3-yloxy)pyridin-3-amine is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-(oxolan-3-yloxy)pyridin-3-amine

InChI

InChI=1S/C9H12N2O2/c10-7-3-9(5-11-4-7)13-8-1-2-12-6-8/h3-5,8H,1-2,6,10H2

InChI Key

SDAZUJVMIZJCME-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CN=CC(=C2)N

Origin of Product

United States

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